4-Acetyl-2-fluorobenzaldehyde
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Overview
Description
4-Acetyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the fourth position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-fluorobenzaldehyde typically involves the fluorination of 4-acetylbenzaldehyde. One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with nucleophiles such as amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: 4-Acetyl-2-fluorobenzoic acid.
Reduction: 4-Acetyl-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-2-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-fluorobenzaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in nucleophilic substitution reactions. The acetyl group can undergo oxidation or reduction, leading to the formation of different functional groups that interact with biological molecules .
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Similar structure but lacks the acetyl group.
2-Fluorobenzaldehyde: Fluorine atom is positioned differently on the benzene ring.
4-Acetylbenzaldehyde: Lacks the fluorine atom.
Uniqueness: 4-Acetyl-2-fluorobenzaldehyde is unique due to the presence of both the acetyl and fluorine substituents, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
4-acetyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3 |
InChI Key |
CQCRXMQZUKJNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)F |
Origin of Product |
United States |
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